molecular formula C10H17NO3 B1398135 tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 905306-11-8

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B1398135
M. Wt: 199.25 g/mol
InChI Key: UETGVFOVBKMLPQ-YUMQZZPRSA-N
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Description

“tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . It is also known by other synonyms such as “(1S,4S)-N-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)-2-tert-Butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane" .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 198.27 .

Scientific Research Applications

Anticancer Potential

Norcantharidin analogues, derived from structural modifications of cantharidin, have shown significant potential in anticancer activities. tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, as a chemical scaffold, contributes to the development of these analogues. Research indicates that these compounds not only exhibit potent anticancer properties but also minimize side effects such as myelosuppression, commonly associated with traditional chemotherapy agents. The exploration for more effective anticancer compounds continues, with norcantharidin serving as a promising lead compound (Deng & Tang, 2011).

Environmental Implications

The environmental occurrence, fate, and toxicity of tert-butyl based compounds, including tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, have been subjects of extensive research. These studies cover their detection in various matrices like indoor dust, outdoor air particulates, and water bodies. Understanding the environmental behaviors of these compounds is crucial for evaluating human exposure risks and ecological impacts. Additionally, studies on their transformation products suggest that these could have more severe toxicity than the parent compounds, necessitating future research on their environmental behavior and effects (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

Research on the decomposition of tert-butyl based ethers, such as methyl tert-butyl ether (MTBE), by adding hydrogen in a cold plasma reactor, presents a novel method for addressing environmental contamination. These studies demonstrate the feasibility of applying radio frequency plasma for the efficient decomposition and conversion of these compounds into less harmful substances. This approach offers a promising alternative for mitigating pollution caused by tert-butyl based ethers in the environment (Hsieh et al., 2011).

Microbial Degradation

The microbial degradation of compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is a critical area of research, especially in the context of bioremediation strategies for contaminated sites. Studies have identified microorganisms capable of degrading these substances under various redox conditions, highlighting the potential for natural attenuation or enhanced bioremediation techniques. Understanding the mechanisms of microbial degradation and identifying effective microbial strains are essential for developing efficient strategies for the remediation of tert-butyl based compound contamination (Schmidt et al., 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas at a temperature between 0-10°C .

properties

IUPAC Name

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGVFOVBKMLPQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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